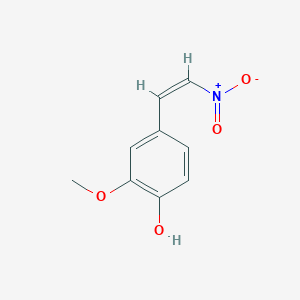

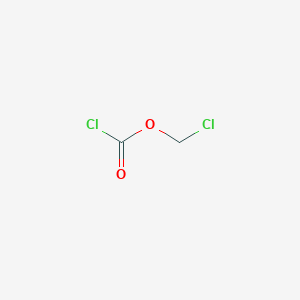

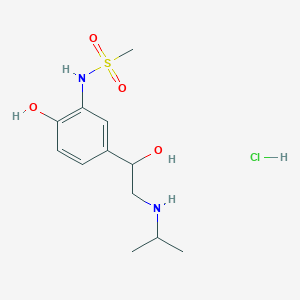

![molecular formula C10H5ClI3NO5 B116993 5-[(2-Chloroacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid CAS No. 4873-45-4](/img/structure/B116993.png)

5-[(2-Chloroacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-[(2-Chloroacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid, also known as CAI-TIBDCA, is a halogenated organic acid used in various scientific research applications. It is a white, odorless solid that is insoluble in water, and has been used in a variety of laboratory experiments to study its biochemical and physiological effects. Finally, it will discuss potential future directions for research involving CAI-TIBDCA.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Agent

This compound has potential applications as a pharmaceutical agent . Its unique chemical structure could be leveraged in the development of new drugs. However, further research is needed to fully understand its pharmacological properties and potential therapeutic uses.

Catalyst

The compound can also serve as a catalyst in various chemical reactions . Its ability to accelerate chemical reactions without being consumed makes it valuable in industrial and laboratory settings.

Building Block for Novel Materials

The compound can be used as a building block for the synthesis of novel materials . Its unique structure and properties can contribute to the development of new materials with improved characteristics.

Metal-Organic Frameworks

In the field of synthetic chemistry, this compound can be used in the creation of metal-organic frameworks . These are compounds consisting of metal ions or clusters coordinated to organic ligands, which have potential applications in gas storage, separation, and catalysis.

Biochemical Research

The compound’s unique properties may also make it useful in biochemical research . It could be used in studies investigating the structure and function of biological molecules.

Chemical Industry

In the chemical industry, this compound could be used in the production of various chemicals . Its unique properties could enhance the efficiency and effectiveness of chemical production processes.

Wirkmechanismus

Target of Action

The primary target of 5-(2-Chloroacetamido)-2,4,6-triiodo-isophthalic Acid is the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the generation and conduction of nerve impulses .

Mode of Action

The compound interacts with its target by binding to specific sodium ion (Na+) channel sites on the nerve membrane . This interaction affects the membrane potential by reducing the passage of Na+ through these channels . As a result, it blocks the generation and conduction of nerve impulses .

Biochemical Pathways

The compound’s action on sodium ion channels disrupts the normal flow of ions, which in turn affects various biochemical pathways. The primary pathway affected is the generation and conduction of nerve impulses . The downstream effects of this disruption include a decrease in the excitability of nerve membranes .

Pharmacokinetics

It is known that the compound is readily soluble in water , which may influence its bioavailability.

Result of Action

The result of the compound’s action is the reversible blocking of the generation and conduction of sensory nerve impulses . This leads to a temporary elimination of local sensation, particularly pain . This makes the compound useful in local surgical operations and treatments .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-(2-Chloroacetamido)-2,4,6-triiodo-isophthalic Acid. For instance, the compound’s solubility in water suggests that it may be more effective in aqueous environments.

Eigenschaften

IUPAC Name |

5-[(2-chloroacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClI3NO5/c11-1-2(16)15-8-6(13)3(9(17)18)5(12)4(7(8)14)10(19)20/h1H2,(H,15,16)(H,17,18)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASBGVYOIJLROJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)O)I)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClI3NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

635.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Chloroacetamido)-2,4,6-triiodo-isophthalic Acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

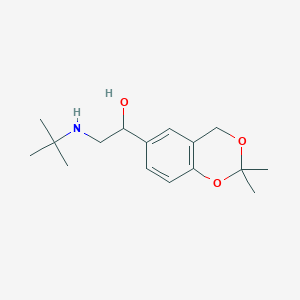

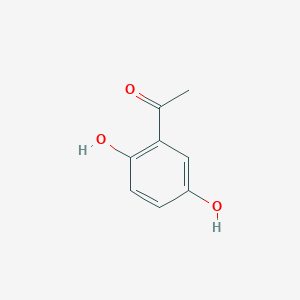

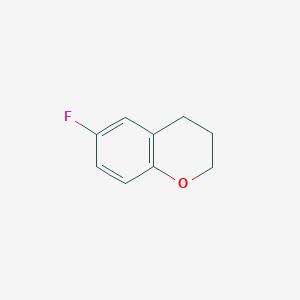

![[4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide](/img/structure/B116911.png)

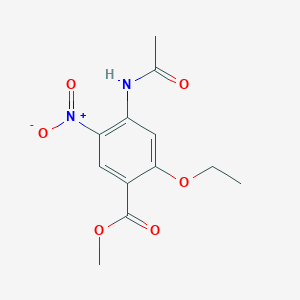

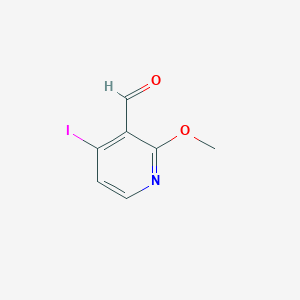

![(6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B116933.png)

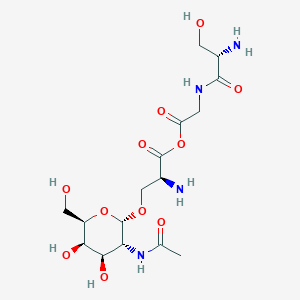

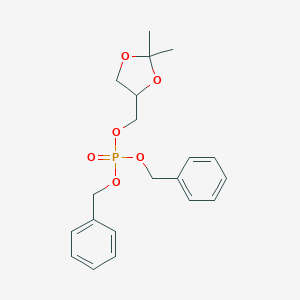

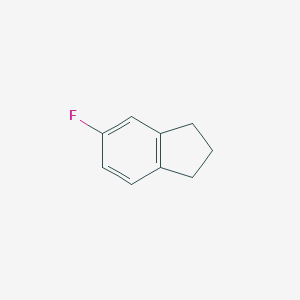

![2-(3-hydroxy-4-methoxyphenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide](/img/structure/B116940.png)